Cas no 2138067-76-0 (2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid)

2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid structure
2138067-76-0 structure
Product name:2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid
CAS No:2138067-76-0
MF:C8H8F2N2O2
MW:202.158128738403
CID:5934417
PubChem ID:165496525

2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid
    • 2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
    • 2138067-76-0
    • EN300-1139518
    • Inchi: 1S/C8H8F2N2O2/c9-8(10,7(13)14)5-4-11-6-2-1-3-12(5)6/h4H,1-3H2,(H,13,14)
    • InChI Key: TUKWWIHUUGIRIA-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(C1=CN=C2CCCN21)F

Computed Properties

  • Exact Mass: 202.05538383g/mol
  • Monoisotopic Mass: 202.05538383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 55.1Ų

2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1139518-0.1g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1139518-1g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1139518-0.5g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1139518-5g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
5g
$3273.0 2023-10-26
Enamine
EN300-1139518-0.25g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1139518-2.5g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1139518-10g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
10g
$4852.0 2023-10-26
Enamine
EN300-1139518-1.0g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0
1g
$0.0 2023-06-09
Enamine
EN300-1139518-0.05g
2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid
2138067-76-0 95%
0.05g
$948.0 2023-10-26

Additional information on 2,2-difluoro-2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}acetic acid

Comprehensive Overview of 2,2-Difluoro-2-{5H,6H,7H-Pyrrolo[1,2-a]Imidazol-3-yl}Acetic Acid (CAS No. 2138067-76-0)

2,2-Difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid (CAS No. 2138067-76-0) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of difluoro and pyrroloimidazole moieties enhances its potential as a building block for drug discovery, particularly in the development of enzyme inhibitors and bioactive molecules. Researchers are increasingly exploring its applications in medicinal chemistry and bioconjugation, aligning with the growing demand for novel fluorinated compounds in therapeutics.

The compound's CAS number 2138067-76-0 serves as a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. Its molecular structure combines a pyrrolo[1,2-a]imidazole core with a difluoroacetic acid side chain, offering versatility in synthetic modifications. This structural feature is particularly relevant in the context of small-molecule drug design, where fluorine incorporation is known to improve metabolic stability and bioavailability. Recent studies highlight its potential in targeting protein-protein interactions (PPIs), a hot topic in oncology and neurodegenerative disease research.

In the realm of organic synthesis, 2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid is valued for its role as an intermediate in multicomponent reactions. Its reactivity with amines and alcohols enables the construction of diverse heterocyclic scaffolds, a trend increasingly leveraged in fragment-based drug discovery. The compound's compatibility with click chemistry protocols further expands its utility in bioconjugation, addressing the rising interest in targeted drug delivery systems.

From an industrial perspective, the scalability of CAS 2138067-76-0 synthesis is under investigation to meet the demands of high-throughput screening (HTS) platforms. Its potential as a fluorinated bioisostere aligns with the pharmaceutical industry's focus on improving drug-likeness parameters, such as LogP and polar surface area. Notably, the compound's pyrroloimidazole core shares structural similarities with purine bases, making it a candidate for nucleic acid mimicry applications—a subject of intense research in antiviral and anticancer therapies.

Environmental and green chemistry considerations are also shaping the discourse around this compound. Researchers are optimizing synthetic routes to minimize the use of hazardous reagents, reflecting the broader shift toward sustainable chemical manufacturing. The incorporation of fluorine atoms in agrochemicals, another trending application, underscores the compound's relevance in developing next-generation crop protection agents with reduced ecological footprints.

Analytical characterization of 2,2-difluoro-2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid typically involves NMR spectroscopy (particularly 19F-NMR) and high-resolution mass spectrometry (HRMS), techniques frequently searched by synthetic chemists. The compound's stability under physiological conditions is a key focus area, given the pharmaceutical industry's emphasis on in vivo performance metrics. Recent patent filings related to its derivatives suggest growing commercial interest, particularly in kinase inhibitor development.

In summary, CAS 2138067-76-0 represents a multifaceted tool for modern chemical research, bridging gaps between fluorine chemistry, heterocyclic synthesis, and drug development. Its adaptability to emerging trends like AI-assisted molecular design and cryo-EM structural analysis positions it as a compound of enduring scientific and industrial value.

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